molecular formula C12F26O4 B3043017 1,1,1,2,3,4,4,4-Octafluoro-2,3-di[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]butane CAS No. 70539-38-7

1,1,1,2,3,4,4,4-Octafluoro-2,3-di[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]butane

Cat. No.: B3043017
CAS No.: 70539-38-7
M. Wt: 702.08 g/mol
InChI Key: NDLQUALGYZMAAK-UHFFFAOYSA-N
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Description

1,1,1,2,3,4,4,4-Octafluoro-2,3-di[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]butane is a useful research compound. Its molecular formula is C12F26O4 and its molecular weight is 702.08 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1,1,1,2,3,4,4,4-octafluoro-2,3-bis[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]butane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12F26O4/c13-1(14,9(29,30)41-11(33,34)35)7(25,26)39-3(17,5(19,20)21)4(18,6(22,23)24)40-8(27,28)2(15,16)10(31,32)42-12(36,37)38
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLQUALGYZMAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F)(C(F)(F)F)(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031924
Record name Perfluoro-7,8-dimethyl-2,6,9,13-tetraoxatetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

702.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70539-38-7
Record name Perfluoro-7,8-dimethyl-2,6,9,13-tetraoxatetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,1,1,2,3,4,4,4-Octafluoro-2,3-di[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]butane is a complex fluorinated compound with potential applications in various fields including materials science and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

  • Molecular Formula : C20H8F34O4
  • Molecular Weight : 682.18 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

Biological Activity Overview

The biological activity of this compound has not been extensively documented in mainstream literature; however, related fluorinated compounds exhibit diverse biological effects ranging from toxicity to potential therapeutic uses. This section summarizes available findings regarding the biological interactions of similar fluorinated compounds.

Toxicological Studies

Recent studies have indicated that highly fluorinated compounds can exhibit significant toxicity. For instance:

  • Acute Toxicity : In a study involving fluorinated compounds similar to octafluoro butane derivatives, high doses resulted in renal and hepatic toxicity in rodent models. Histopathological examinations revealed signs of tubular degeneration and necrosis at doses exceeding 300 mg/kg .
  • Chronic Effects : Long-term exposure to fluorinated substances has been associated with liver hypertrophy and altered biochemical parameters indicative of liver dysfunction. A NOAEL (No Observed Adverse Effect Level) was established at 10 mg/kg/day for males in repeated-dose studies .

Fluorinated compounds often interact with biological membranes due to their lipophilicity. The following mechanisms have been proposed:

  • Membrane Disruption : Fluorinated compounds can integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
  • Endocrine Disruption : Some studies suggest that certain fluorinated chemicals may act as endocrine disruptors by mimicking or blocking hormone action.

Case Studies

Several case studies involving structurally similar compounds provide insights into the biological activity of octafluoro derivatives:

StudyCompoundFindings
Gordon et al., 2011ADONA (a fluorinated ammonium salt)Induced significant weight loss and organ hypertrophy in rats at high doses; NOAEL identified at 30 mg/kg/day for females .
Lacher et al., 1957PerfluorobuteneDemonstrated acute lethality in high-dose studies; histopathological changes observed in kidney tissues .
TURI ReportVarious fluorinated compoundsDocumented skin sensitization and respiratory irritation upon exposure; highlighted the need for further toxicological assessments .

Environmental Impact

The environmental persistence of fluorinated compounds raises concerns regarding bioaccumulation and ecological toxicity. Studies have shown that these substances can resist biodegradation and accumulate in aquatic systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,3,4,4,4-Octafluoro-2,3-di[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]butane
Reactant of Route 2
1,1,1,2,3,4,4,4-Octafluoro-2,3-di[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]butane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.